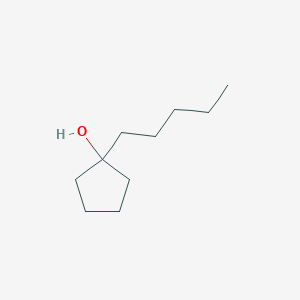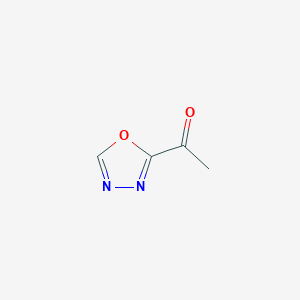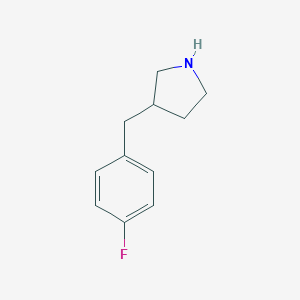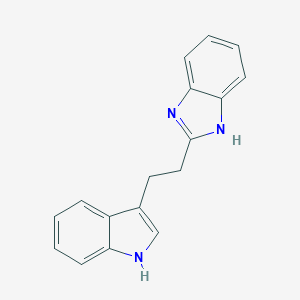
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-, also known as IBZ, is a heterocyclic compound that has attracted significant attention from researchers due to its potential use in various fields. IBZ is a derivative of benzimidazole, which is a class of compounds that exhibits a wide range of biological activities, including antiviral, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have a variety of biochemical and physiological effects. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been found to modulate the immune system by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has several advantages for use in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- in lab experiments. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)-. One area of research is the development of more potent and selective 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- analogs. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- and to identify its molecular targets. Another area of research is the evaluation of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- as a therapeutic agent in animal models of cancer and viral infections. Finally, the development of new methods for the delivery of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- to target tissues could improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- involves the condensation of 2-(1H-indol-3-yl)ethanol with 1,2-diaminobenzene in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to exhibit a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. 1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
161806-39-9 |
|---|---|
Nombre del producto |
1H-Benzimidazole, 2-(2-(1H-indol-3-yl)ethyl)- |
Fórmula molecular |
C17H15N3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
Clave InChI |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
Otros números CAS |
161806-39-9 |
Sinónimos |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




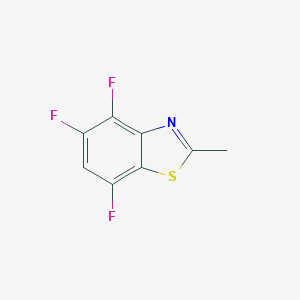


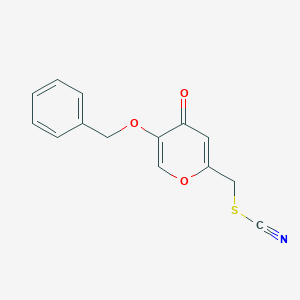
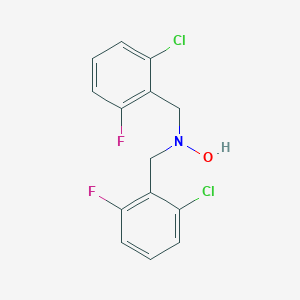

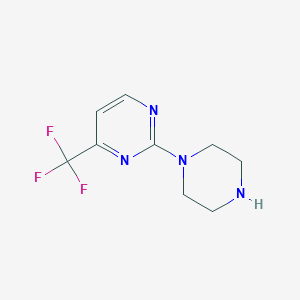
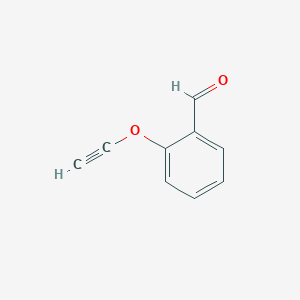
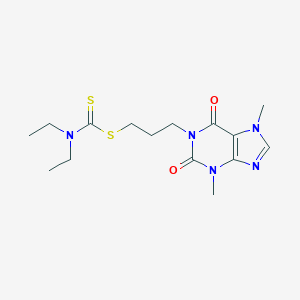
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
